molecular formula C15H13NO B6156043 1-(benzyloxy)-4-(isocyanomethyl)benzene CAS No. 2122316-45-2

1-(benzyloxy)-4-(isocyanomethyl)benzene

Cat. No.: B6156043
CAS No.: 2122316-45-2
M. Wt: 223.27 g/mol
InChI Key: VEPZHOKYMAOKAK-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(isocyanomethyl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group and an isocyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzyloxy)-4-(isocyanomethyl)benzene typically involves the following steps:

    Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable benzene derivative under basic conditions.

    Introduction of the isocyanomethyl group: This step involves the reaction of the benzyloxybenzene intermediate with an isocyanide reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-(isocyanomethyl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the isocyanomethyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

1-(Benzyloxy)-4-(isocyanomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-4-(isocyanomethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the isocyanomethyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzyl isocyanide: Similar structure but lacks the benzyloxy group.

    4-(Isocyanomethyl)benzene: Similar structure but lacks the benzyloxy group.

    1-(Benzyloxy)benzene: Similar structure but lacks the isocyanomethyl group.

Uniqueness

1-(Benzyloxy)-4-(isocyanomethyl)benzene is unique due to the presence of both the benzyloxy and isocyanomethyl groups, which confer distinct chemical properties and reactivity

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(benzyloxy)-4-(isocyanomethyl)benzene involves the reaction of benzyl alcohol with phosgene to form benzyl chloroformate, which is then reacted with 4-(aminomethyl)phenyl isocyanide to yield the final product.", "Starting Materials": [ "Benzyl alcohol", "Phosgene", "4-(aminomethyl)phenyl isocyanide" ], "Reaction": [ "Step 1: Benzyl alcohol is reacted with phosgene in the presence of a base such as triethylamine to form benzyl chloroformate.", "Step 2: 4-(aminomethyl)phenyl isocyanide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane.", "Step 4: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product.", "Step 5: The crude product is purified by column chromatography using a suitable solvent system to yield the final product, 1-(benzyloxy)-4-(isocyanomethyl)benzene." ] }

CAS No.

2122316-45-2

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-(isocyanomethyl)-4-phenylmethoxybenzene

InChI

InChI=1S/C15H13NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10H,11-12H2

InChI Key

VEPZHOKYMAOKAK-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)OCC2=CC=CC=C2

Purity

95

Origin of Product

United States

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